molecular formula C17H24O5 B1261265 Cinnamadin

Cinnamadin

Cat. No.: B1261265
M. Wt: 308.4 g/mol
InChI Key: IXRCUCMDEOVZLM-QDEZUTFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamadin is a drimane-type sesquiterpenoid isolated from the bark of Cinnamosma fragrans, a medicinal plant endemic to Madagascar . It belongs to a class of bioactive compounds known for their structural complexity and diverse biological activities. Cinnamadin (referred to as compound 9 in phytochemical studies) was identified alongside other drimane derivatives, such as cinnamodial and polygodial, during a phytochemical investigation of the plant’s ethyl acetate and methanol extracts .

Properties

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

[(4S,5S,5aS,9aS)-4-hydroxy-6,6,9a-trimethyl-3-oxo-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] acetate

InChI

InChI=1S/C17H24O5/c1-9(18)22-13-12(19)11-10(8-21-15(11)20)17(4)7-5-6-16(2,3)14(13)17/h12-14,19H,5-8H2,1-4H3/t12-,13+,14-,17+/m0/s1

InChI Key

IXRCUCMDEOVZLM-QDEZUTFSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C2=C(COC2=O)[C@@]3([C@@H]1C(CCC3)(C)C)C)O

Canonical SMILES

CC(=O)OC1C(C2=C(COC2=O)C3(C1C(CCC3)(C)C)C)O

Synonyms

cinnamadin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Cinnamadin is structurally related to other drimane sesquiterpenoids and aromatic glycosides isolated from Cinnamosma fragrans. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Cinnamadin with Analogues
Compound Class Key Structural Features Biological Activities Source
Cinnamadin Drimane sesquiterpenoid Bicyclic骨架 with oxygenated groups Anti-proliferative (preliminary) Cinnamosma fragrans
Cinnamodial Drimane dialdehyde Two aldehyde groups at C-11 and C-12 Antimicrobial, cytotoxic Cinnamosma fragrans
Polygodial Drimane dialdehyde Similar to cinnamodial; widespread in plants Antifungal, insecticidal Multiple plant species
Cinnarizine Piperazine derivative Diphenylmethyl-piperazine structure Antiemetic, vasodilatory Synthetic/pharmaceutical
Key Observations:

Structural Similarities :

  • Cinnamadin, cinnamodial, and polygodial share a drimane骨架 but differ in functional groups. Cinnamodial and polygodial feature dialdehyde moieties, whereas Cinnamadin’s oxygenation pattern is distinct but unspecified in available data .
  • Cinnarizine, though functionally similar (used for motion sickness), is structurally unrelated, belonging to the piperazine class .

Biological Activities :

  • Cinnamadin : Preliminary studies suggest anti-proliferative effects, though specific targets or potency data are lacking .
  • Cinnamodial/Polygodial : Exhibit broad-spectrum antimicrobial and cytotoxic activities, attributed to their reactive aldehyde groups .
  • Cinnarizine : Clinically used for vertigo and migraine; acts via calcium channel blockade and antihistaminic effects .

Synthetic and Analytical Challenges: Drimane sesquiterpenoids like Cinnamadin require advanced spectroscopic techniques (e.g., NMR, MS) for differentiation due to their structural nuances . Cinnarizine, being synthetic, is characterized via chromatographic methods (HPLC, UV) and has well-documented pharmacokinetic profiles .

Nomenclature and Regulatory Considerations

  • Nomenclature: Cinnamadin follows IUPAC substitutive naming rules for sesquiterpenoids, while cinnarizine uses a non-systematic pharmaceutical name .
  • Regulatory Status : Cinnarizine is approved for clinical use, whereas Cinnamadin remains in early research stages, highlighting the need for rigorous safety and efficacy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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